1-(2,5-Difluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(2,5-Difluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10F2N2 It is a derivative of ethane-1,2-diamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,5-difluorobenzaldehyde with ethylenediamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)ethane-1,2-diamine
- 1-(3,5-Difluorophenyl)ethane-1,2-diamine
- 1-(4-Fluorophenyl)ethane-1,2-diamine
Uniqueness
1-(2,5-Difluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic and steric properties compared to other fluorinated derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10F2N2 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
UJFIHCHNJFKTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)N)F |
Origin of Product |
United States |
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